molecular formula C18H28N6O4S B1498690 1-benzyl-1-methylguanidine;sulfuric acid CAS No. 2551-64-6

1-benzyl-1-methylguanidine;sulfuric acid

Cat. No.: B1498690
CAS No.: 2551-64-6
M. Wt: 424.5 g/mol
InChI Key: VQXJIGDGWSAHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This compound is characterized by the presence of a guanidine group, which is a functional group with the formula HNC(NH2)2. The sulfate (2:1) indicates that two molecules of the guanidine compound are associated with one molecule of sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) typically involves the reaction of n-methyl-n-(phenylmethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:

[ \text{n-methyl-n-(phenylmethyl)guanidine} + \text{H}_2\text{SO}_4 \rightarrow \text{Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1)} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The guanidine group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Guanidine, n-methyl-n-(1-methylethyl)-: This compound has a similar guanidine structure but with different substituents.

    Guanidine, n-methyl-n’-(1-methylethyl)-: Another similar compound with variations in the substituent groups.

Uniqueness

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is unique due to its specific substituent groups and the presence of the sulfate counterion. These structural features contribute to its distinct chemical properties and reactivity compared to other guanidine derivatives.

Properties

CAS No.

2551-64-6

Molecular Formula

C18H28N6O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-benzyl-1-methylguanidine;sulfuric acid

InChI

InChI=1S/2C9H13N3.H2O4S/c2*1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4)

InChI Key

VQXJIGDGWSAHSB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

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